1,2,3-Metheno-1H-indene, 2,3-dihydro-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
34305-47-0 |
|---|---|
Molecular Formula |
C10H8 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
tetracyclo[4.4.0.02,4.03,5]deca-1(10),6,8-triene |
InChI |
InChI=1S/C10H8/c1-2-4-6-5(3-1)7-9-8(6)10(7)9/h1-4,7-10H |
InChI Key |
PLEXSVUROUFKLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3C4C3C4C2=C1 |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Studies of 1,2,3 Metheno 1h Indene, 2,3 Dihydro
Electrophilic and Nucleophilic Reactivity of the Bridged Indene (B144670) Core
The reactivity of the bridged indene core in systems analogous to 1,2,3-Metheno-1H-indene, 2,3-dihydro- is significantly influenced by the strain of the bicyclic system and the participation of the aromatic ring.
Electrophilic Reactivity: In acid-catalyzed addition reactions, related bridged benzocyclenes like benzonorbornadiene undergo preferential exo attack by cationic species. This is typically followed by a Wagner-Meerwein rearrangement and subsequent capture of the nucleophile from the exo side. acs.org This suggests that electrophilic attack on the aliphatic portion of 1,2,3-Metheno-1H-indene, 2,3-dihydro- would likely proceed through a similar mechanism, leading to rearranged products.
Nucleophilic Reactivity: Studies on the solvolysis of tosylates of 1,3-methanoindan derivatives, which share the benzobicyclo[2.1.1]hexene skeleton, provide insight into the system's behavior towards nucleophiles under solvolytic conditions. The solvolysis of exo-1,3-methanoindan-2-yl tosylate proceeds with retention of configuration at a significantly enhanced rate compared to related, less strained systems. acs.org This acceleration is attributed to the participation of the aryl group in stabilizing the developing carbocation intermediate.
The nucleophilic displacement of substituents on the bicyclo[2.1.1]hexane core can be challenging. For instance, in N-acyl-2-azabicyclo[2.1.1]hexanes, the displacement of 5-anti-substituents requires specific conditions and can be accompanied by rearrangements. nih.gov However, successful nucleophilic displacements of bromo substituents in 2-azabicyclo[2.1.1]hexanes have been achieved with various nucleophiles, including fluoride, acetate, azide, and thiophenoxide, with reaction outcomes being dependent on the solvent and the nature of the cation of the nucleophilic salt. nih.gov
| Compound | Relative Rate of Acetolysis at 55°C |
|---|---|
| exo-1,3-Methanoindan-2-yl tosylate | 26,400 |
| anti-9-Benzonorbornenyl tosylate | 800 |
| exo-5-Bicyclo[2.1.1]hexyl tosylate (at 164.2°C) | 1 |
Pericyclic Reactions and Rearrangements
The strained nature of the benzobicyclo[2.1.1]hexene framework makes it a candidate for various pericyclic reactions and rearrangements, particularly under photochemical conditions.
Photochemical intramolecular [2+2] cycloaddition is a key reaction for the synthesis of the bicyclo[2.1.1]hexane core from 1,5-dienes. nih.govsemanticscholar.org For derivatives of o-divinylbenzene, photoexcitation can lead to the formation of benzobicyclo[2.1.1]hexene structures. arkat-usa.orgacademie-sciences.fr For example, the irradiation of certain 2-vinylstilbene derivatives yields endo- and exo-phenylbenzobicyclo[2.1.1]hex-2-enes. academie-sciences.fr The mechanism is proposed to proceed through a biradical intermediate. nih.govarkat-usa.org
In some instances, a competing intramolecular [4+2] cycloaddition can occur. For example, irradiation of 3-substituted-furyl-o-divinylbenzenes yields not only the [2+2] adducts (benzobicyclo[2.1.1]hexene derivatives) but also phenanthrenes, which are formed via a photoinduced [4+2] cycloaddition followed by dehydration. arkat-usa.org The balance between these pathways can be influenced by steric and electronic factors of the substituents.
Thermal rearrangements are also possible. For example, some benzobicyclo[2.1.1]hexene derivatives have been observed to undergo thermal ring-opening back to the starting diene, which can then re-cyclize through a different pericyclic pathway. arkat-usa.org
Oxidation and Reduction Processes in the Dihydroindene Framework
Oxidation: The aromatic ring would be susceptible to oxidation under strong conditions, potentially leading to quinone-type structures or ring cleavage, similar to other polycyclic aromatic hydrocarbons. For instance, oxidation of alkylnaphthalenes can yield naphthoquinones. The aliphatic bridge, being a strained hydrocarbon, could also be a site for oxidation, potentially leading to the introduction of hydroxyl or carbonyl groups.
Reduction: The aromatic ring of 1,2,3-Metheno-1H-indene, 2,3-dihydro- is expected to be reducible via catalytic hydrogenation, although this might require forcing conditions depending on the catalyst used. The complete reduction of the aromatic ring would yield the corresponding fully saturated polycyclic alkane. The strained C-C bonds of the bicyclic system might also be susceptible to hydrogenolysis under certain catalytic conditions.
Derivatization Reactions for Structural Diversification
The unique structure of 1,2,3-Metheno-1H-indene, 2,3-dihydro- offers several possibilities for derivatization to create a diverse range of related compounds.
Aromatic Ring Functionalization: The benzene (B151609) ring is expected to undergo electrophilic aromatic substitution reactions. The regioselectivity of such reactions would be directed by the strain and electronic effects imposed by the fused aliphatic bridge. Common electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation could potentially be employed to introduce functional groups onto the aromatic ring.
Aliphatic Ring Functionalization: The functionalization of the bridged aliphatic portion is more challenging but can be achieved through several strategies. As discussed in section 3.1, nucleophilic substitution of leaving groups on the bridge is a viable pathway. nih.gov Furthermore, radical reactions could be employed to introduce functional groups. The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been achieved through photocatalytic cycloaddition of functionalized dienes, indicating that functional groups can be incorporated into the aliphatic framework during its construction. nih.govsemanticscholar.org
| Reaction Type | Potential Reagents | Expected Functionalization Site |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Aromatic Ring |
| Bromination | Br₂/FeBr₃ | Aromatic Ring |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Aromatic Ring |
| Nucleophilic Substitution | NaN₃, NaOAc, KF | Aliphatic Bridge (with leaving group) |
The benzobicyclo[2.1.1]hexene framework can serve as a building block for the synthesis of more complex, extended polycyclic systems. One approach involves the photochemical cycloaddition of precursors that already contain additional rings. For example, the irradiation of o-vinylstilbene derivatives containing furan (B31954) or pyridine (B92270) rings leads to the formation of complex, fused polycyclic structures. arkat-usa.orgacademie-sciences.fr
Another strategy involves the [2π+2σ] cycloaddition of bicyclobutanes with various partners, which can generate bicyclo[2.1.1]hexene derivatives that are part of a larger polycyclic system. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Silver-catalyzed dearomative [2π+2σ] cycloaddition/rearomatization of bicyclobutanes with naphthols has been used to synthesize functionalized benzobicyclo[2.1.1]hexene derivatives. researchgate.netresearchgate.netresearchgate.net
Proposed Reaction Mechanisms and Intermediates
The reactions of benzobicyclo[2.1.1]hexene derivatives are proposed to proceed through various reactive intermediates, depending on the reaction conditions.
Carbocation Intermediates: In electrophilic additions and solvolysis reactions, the formation of carbocation intermediates is central. The stability of these carbocations is significantly influenced by the participation of the neighboring aromatic ring, which can lead to rapid rearrangements and dictate the stereochemical outcome of the reaction. acs.org The high rate of solvolysis of exo-1,3-methanoindan-2-yl tosylate is explained by the formation of a stabilized, non-classical carbocation. acs.org
Radical Intermediates: Photochemical reactions, such as the [2+2] cycloaddition to form the bicyclo[2.1.1]hexane skeleton, are proposed to proceed through diradical intermediates. nih.govarkat-usa.org The initial photoexcitation of a 1,5-diene leads to a diradical species that undergoes a 5-exo-trig cyclization to form a second diradical, which then recombines to form the final bridged product. nih.gov Radical mechanisms have also been suggested for certain addition reactions to bicyclobutanes, which can lead to bicyclo[2.1.1]hexane structures. researchgate.net
Theoretical and Computational Investigations of 1,2,3 Metheno 1h Indene, 2,3 Dihydro
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations and molecular modeling serve as powerful tools to explore the fundamental properties of molecules like 1,2,3-Metheno-1H-indene, 2,3-dihydro- at the atomic level. These computational methods allow for the precise determination of the molecule's geometric and electronic characteristics.
Table 1: Illustrative Predicted Geometric Parameters for 1,2,3-Metheno-1H-indene, 2,3-dihydro- from DFT Calculations. Note: These are hypothetical values for illustrative purposes.
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C1-C2 (cyclopropane) | 1.54 Å |
| Bond Length | C1-C9a (bridgehead) | 1.52 Å |
| Bond Angle | C1-C2-C3 | ~60° |
| Dihedral Angle | H-C4-C5-H | ~175° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally implies higher reactivity. For 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the strained sigma bonds of the cyclopropane (B1198618) ring are expected to significantly influence the HOMO energy level, making it a potential site for electrophilic attack.
Table 2: Representative Frontier Molecular Orbital Energies. Note: These are hypothetical values for illustrative purposes.
| Orbital | Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.8 eV | Region of electron donation |
| LUMO | +0.5 eV | Region of electron acceptance |
| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is calculated to predict how a molecule will interact with other charged species. The map displays regions of negative electrostatic potential (electron-rich, typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor, shown in blue), which are prone to nucleophilic attack. researchgate.net In 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the MEP map would likely show a region of high electron density associated with the π-system of the benzene (B151609) ring and the strained C-C bonds of the cyclopropane ring, marking them as potential reactive centers. researchgate.netacs.org
Conformational Analysis and Energy Landscapes
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their corresponding energies. For a highly rigid molecule like 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the conformational freedom is severely restricted. The fused ring structure locks the molecule into a single, well-defined, low-energy conformation. Computational methods can confirm this by performing a potential energy surface scan. This scan would demonstrate a deep energy well corresponding to the optimized geometry, with significant energy barriers preventing rotation around the single bonds that are part of the ring systems. The primary purpose of this analysis would be to confirm the molecule's rigidity and to calculate the strain energy resulting from its constrained geometry. chemrxiv.org
Prediction of Spectroscopic Signatures from Computational Data
One of the powerful applications of quantum chemical calculations is the prediction of spectroscopic properties. By calculating harmonic vibrational frequencies using DFT, a theoretical infrared (IR) spectrum can be generated. The predicted peaks can be correlated to specific vibrational modes of the molecule, such as C-H stretching in the aromatic ring or the characteristic vibrations of the cyclopropane ring. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These theoretical spectra are instrumental in interpreting experimental data and confirming the structure of the synthesized compound. Comparing the computed spectra with experimental results provides a rigorous validation of both the synthesis and the computational model.
Table 3: Illustrative Predicted Vibrational Frequencies. Note: These are hypothetical values for illustrative purposes.
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3100-3000 | Aromatic C-H Stretch |
| 3050-2990 | Cyclopropane C-H Stretch |
| 2950-2850 | Aliphatic C-H Stretch |
| 1610, 1480 | Aromatic C=C Stretch |
| 1020 | Cyclopropane Ring Deformation |
Advanced Spectroscopic Characterization Techniques and Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound with a complex three-dimensional structure like 1,2,3-Metheno-1H-indene, 2,3-dihydro-, a full suite of one-dimensional and two-dimensional NMR experiments is essential.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide foundational information about the chemical environment of each nucleus.
¹H NMR: The proton spectrum would be expected to show distinct regions. Protons attached to the aromatic ring would appear in the downfield region (typically 7.0-8.0 ppm), exhibiting complex splitting patterns due to coupling with their neighbors. Protons on the strained aliphatic portion, including the cyclopropane-like metheno bridge, would be found in the upfield region. The unique geometry and electronic effects of the strained rings would likely cause significant shifts and complex coupling constants compared to simple aliphatic systems.
¹³C NMR: The carbon spectrum would similarly be divided into aromatic and aliphatic regions. The carbons of the benzene (B151609) ring would resonate downfield (typically 120-150 ppm). The sp³-hybridized carbons of the dihydro-indene and metheno framework would appear in the upfield region. The chemical shifts of these aliphatic carbons would be highly influenced by ring strain and stereochemistry.
| NMR Experiment | Information Provided for 1,2,3-Metheno-1H-indene, 2,3-dihydro- |
| ¹H NMR | Identifies the number of unique proton environments and their electronic surroundings. Provides information on proton-proton coupling. |
| ¹³C NMR | Identifies the number of unique carbon environments. Differentiates between aromatic and aliphatic carbons. |
Two-dimensional NMR experiments are crucial for establishing the bonding network of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 1,2,3-Metheno-1H-indene, 2,3-dihydro-, COSY would be used to trace the connectivity of protons within the aromatic ring and throughout the complex aliphatic framework, establishing neighbor relationships. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.com This is an invaluable tool for unambiguously assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. It helps to resolve overlapping signals in the crowded aliphatic region. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two or three bonds. sdsu.edu This is critical for piecing together the entire molecular puzzle, as it connects different spin systems and identifies quaternary carbons (carbons with no attached protons) by showing their correlations to nearby protons. sdsu.edu
| 2D NMR Experiment | Connectivity Information for 1,2,3-Metheno-1H-indene, 2,3-dihydro- |
| COSY | Reveals ¹H-¹H coupling networks, establishing which protons are adjacent in the structure. |
| HSQC | Correlates each proton to its directly bonded carbon atom (¹JCH). |
| HMBC | Shows long-range correlations between protons and carbons (²JCH, ³JCH), linking molecular fragments and identifying quaternary carbons. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of 1,2,3-Metheno-1H-indene, 2,3-dihydro- would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. The "fingerprint region" (below 1400 cm⁻¹) would contain a complex series of bands corresponding to C-C bond stretches and various bending vibrations, which would be unique to the compound's strained polycyclic structure.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds, such as the C=C bonds in the aromatic ring and the C-C bonds of the aliphatic skeleton, often produce strong Raman signals, whereas they may be weak in the IR spectrum. This makes Raman a useful tool for analyzing the carbon framework of the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural clues based on how the molecule fragments.
High-resolution mass spectrometry can measure molecular mass with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of a compound's exact elemental formula. For 1,2,3-Metheno-1H-indene, 2,3-dihydro-, HRMS would confirm the molecular formula as C₁₀H₈, distinguishing it from any other compounds that might have the same nominal mass.
While techniques like Electron Ionization (EI) are common for volatile hydrocarbons, ESI and MALDI are "soft" ionization methods that are particularly useful for generating molecular ions with minimal fragmentation. nih.gov
Electrospray Ionization (ESI): In ESI, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are produced. This technique is highly effective for polar molecules but can be adapted for non-polar compounds with appropriate solvent systems and additives.
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to vaporize and carry the analyte with it into the gas phase as an ion.
Once the molecular ion is generated by one of these methods, tandem mass spectrometry (MS/MS) can be performed. In this technique, the molecular ion is selected, fragmented, and the masses of the resulting fragment ions are analyzed. The fragmentation pattern provides a roadmap of the molecule's structure, revealing its weakest bonds and most stable substructures. nih.gov
| Mass Spectrometry Technique | Structural Information Obtained |
| High-Resolution MS (HRMS) | Determines the precise mass and confirms the elemental formula (C₁₀H₈). |
| ESI-MS / MALDI-MS | Generates intact molecular ions for accurate molecular weight determination. |
| Tandem MS (MS/MS) | Elucidates fragmentation pathways to provide detailed structural information. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to investigate the electronic transitions within a molecule. For 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the UV-Vis spectrum is expected to be characterized by absorptions arising from transitions involving its π- and strained σ-orbitals. The presence of the benzene ring fused to the strained bicyclobutane-like framework gives rise to characteristic π → π* transitions. Typically, aromatic systems exhibit strong absorptions in the UV region. For instance, benzene itself shows absorption bands around 184 nm, 204 nm, and a weaker, vibrationally-structured band around 255 nm.
In the case of 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the fusion of the strained ring system to the aromatic nucleus is anticipated to perturb the electronic energy levels of the benzene chromophore. This perturbation can lead to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) compared to simpler aromatic compounds. The high degree of strain in the metheno-bridge can influence the hybridization of the atomic orbitals, affecting the energy of both the σ and π molecular orbitals. Consequently, σ → σ* transitions, which typically occur at very short wavelengths in unstrained alkanes, might be observed at longer wavelengths in this molecule.
Due to the lack of specific experimental data in the literature for 1,2,3-Metheno-1H-indene, 2,3-dihydro-, a representative UV-Vis absorption data table is presented below based on theoretical calculations and data from analogous strained aromatic hydrocarbons. These values illustrate the types of electronic transitions that are plausible for this compound.
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent | Assigned Transition |
|---|---|---|---|
| ~215 | ~8,500 | Hexane | π → π |
| ~265 | ~650 | Hexane | π → π (benzenoid) |
| ~190 | ~50,000 | Hexane | σ → σ* / π → π* |
Note: The data in this table is hypothetical and for illustrative purposes, based on the expected spectroscopic behavior of strained polycyclic aromatic hydrocarbons.
X-ray Diffraction Studies for Solid-State Structure Elucidation
While a specific crystal structure for 1,2,3-Metheno-1H-indene, 2,3-dihydro- has not been reported in the crystallographic databases, it is possible to propose a likely crystal system and space group based on common packing motifs for small, rigid, non-chiral hydrocarbons. Such molecules often crystallize in centrosymmetric space groups within monoclinic or orthorhombic systems to achieve efficient packing.
A hypothetical set of crystallographic data for 1,2,3-Metheno-1H-indene, 2,3-dihydro- is presented in the table below. This data is representative of what might be expected from a single-crystal X-ray diffraction experiment on a compound of this nature.
| Parameter | Value |
|---|---|
| Chemical Formula | C10H8 |
| Formula Weight | 128.17 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 6.58 |
| b (Å) | 8.12 |
| c (Å) | 12.45 |
| β (°) | 105.3 |
| Volume (Å3) | 641.2 |
| Z | 4 |
| Calculated Density (g/cm3) | 1.328 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical crystallographic parameters for related small polycyclic hydrocarbons.
The elucidation of the precise bond lengths of the bicyclobutane moiety would be of particular scientific interest, as significant deviations from standard single bond lengths would provide a quantitative measure of the inherent ring strain.
Structure Reactivity Relationships and Mechanistic Insights for 1,2,3 Metheno 1h Indene, 2,3 Dihydro
Influence of the Bridged Structure on Aromaticity and Stability
The stability of the molecule is a direct consequence of this balance between the stabilizing effect of the aromatic system and the destabilizing effect of the ring strain. The inherent strain makes the bridged C-C bonds of the cyclopropene (B1174273) moiety susceptible to cleavage, a characteristic feature of benzocyclopropene chemistry.
Impact of Dihydro-Modification on Reactivity Profiles
The hydrogenation of the five-membered ring to form the 2,3-dihydro- derivative significantly alters the electronic and reactive properties of the indene (B144670) system. In the parent 1H-indene, the double bond in the five-membered ring is part of a conjugated system with the benzene (B151609) ring. However, in 2,3-dihydro-1H-indene, this conjugation is removed, and the five-membered ring behaves more like a substituted cyclopentane.
This modification has a profound impact on the reactivity profile. While 1H-indene can undergo reactions characteristic of both alkenes and aromatic compounds, the reactivity of 2,3-dihydro-1H-indene is primarily dictated by the aromatic benzene ring and the saturated five-membered ring. The absence of the double bond in the five-membered ring means that it will not undergo electrophilic addition reactions in the same manner as an alkene. libretexts.orgbyjus.com
Instead, the reactivity of the dihydro-modified compound will be dominated by electrophilic aromatic substitution on the benzene ring. The saturated five-membered ring acts as an alkyl substituent on the benzene ring, which is generally an activating group and directs incoming electrophiles to the ortho and para positions. Computational studies on 2,3-dihydro-1H-indene have shown that it possesses a significant HOMO-LUMO energy gap, which is an indicator of its chemical reactivity. researchgate.net A larger gap generally implies lower reactivity.
Steric and Electronic Effects of Substituents on Reaction Outcomes
The introduction of substituents onto the aromatic ring of 1,2,3-Metheno-1H-indene, 2,3-dihydro- would be expected to significantly influence its reactivity and the regioselectivity of its reactions, consistent with established principles of physical organic chemistry. These effects can be broadly categorized as electronic and steric in nature.
Electronic Effects: Substituents can either donate or withdraw electron density from the aromatic ring, thereby affecting the rate and orientation of electrophilic aromatic substitution.
Electron-donating groups (EDGs) , such as alkyl or alkoxy groups, increase the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. These groups are generally activating and direct incoming electrophiles to the ortho and para positions.
Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease the electron density of the aromatic ring, deactivating it towards electrophilic attack. These groups typically direct incoming electrophiles to the meta position.
The influence of these electronic effects can be quantitatively assessed using the Hammett equation :
log(k/k₀) = σρ
where:
k is the rate constant for the reaction of a substituted compound.
k₀ is the rate constant for the reaction of the unsubstituted compound.
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects. wikipedia.orgutexas.edudalalinstitute.com
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.
Steric Effects: The size of the substituents can also play a crucial role in determining the reaction outcome. Bulky substituents can hinder the approach of a reagent to a particular site on the molecule, a phenomenon known as steric hindrance. In the case of 1,2,3-Metheno-1H-indene, 2,3-dihydro-, bulky substituents on the aromatic ring could influence the regioselectivity of electrophilic substitution by favoring attack at less sterically crowded positions. For instance, a large substituent at one of the ortho positions might favor substitution at the para position or the other ortho position.
Correlation between Electronic Structure and Chemical Behavior
The chemical behavior of 1,2,3-Metheno-1H-indene, 2,3-dihydro- is intrinsically linked to its electronic structure. Computational studies, such as those employing Density Functional Theory (DFT), provide valuable insights into the molecule's electronic properties and how they dictate its reactivity. researchgate.net
Key electronic parameters that correlate with chemical behavior include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of chemical reactivity; a smaller gap generally corresponds to higher reactivity. researchgate.net
Electron Density Distribution: The distribution of electron density within the molecule highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In 1,2,3-Metheno-1H-indene, 2,3-dihydro-, the aromatic ring is expected to be the primary site of electrophilic attack due to its higher electron density compared to the saturated five-membered ring.
The strained bridged structure of 1,2,3-Metheno-1H-indene, 2,3-dihydro- also has a significant impact on its electronic structure. The distortion of the benzene ring from planarity can affect the p-orbital overlap, which in turn influences the aromaticity and the energies of the molecular orbitals. Photoelectron spectroscopy and computational models of related phenylene and naphthylene bicyclobutanes have been used to probe the electronic structure of such strained systems, revealing how the fusion of small rings alters the electronic properties of the aromatic core. nist.gov
Interactive Data Table: Calculated Electronic Properties of 2,3-dihydro-1H-indene
| Property | Value | Significance |
| HOMO-LUMO Energy Gap | High | Indicates relatively low reactivity |
| Dipole Moment | Non-zero | Suggests a polar nature |
Derivatization and Analog Development for Advanced Materials and Chemical Intermediates
Development as Building Blocks in Organic Synthesis
The inherent reactivity of the 1,2,3-Metheno-1H-indene, 2,3-dihydro- scaffold, stemming from its high strain energy, makes it an intriguing building block for the construction of complex and functional molecules. The release of this strain provides a powerful thermodynamic driving force for chemical reactions.
The strained bicyclobutane moiety within the benzvalene (B14751766) framework is susceptible to reactions that lead to the formation of more stable, complex molecular architectures. Due to its high energy content, which is approximately 71 kcal/mol above that of its isomer benzene (B151609), benzvalene and its derivatives readily undergo transformations that relieve this strain. wikipedia.org For instance, the parent compound, benzvalene, engages in concerted 1,4-cycloaddition reactions with various reagents. acs.org It reacts with dienophiles such as tetracyanoethylene (B109619) and 2,3-dichloro-5,6-dicyano-p-benzoquinone. acs.org
Furthermore, its reaction with sulfur dioxide proceeds through a cascade-type pathway, initiated by a charge-controlled attack at the central bond of the bicyclobutane system, ultimately yielding isomeric sulfones and a sultine. researchgate.net This reactivity highlights the potential of the 1,2,3-Metheno-1H-indene, 2,3-dihydro- core to act as a precursor for constructing diverse and intricate molecular scaffolds through strain-release pathways.
One of the most significant applications of the benzvalene system is its use as a monomer in ring-opening metathesis polymerization (ROMP) to produce polybenzvalene. wikipedia.org This polymer retains the highly strained bicyclobutane rings in its backbone, rendering it a sensitive and reactive material. wikipedia.org The true value of polybenzvalene lies in its role as a stable, processable precursor to polyacetylene, a functional conductive polymer. wikipedia.org The conversion is achieved by isomerizing the strained rings into 1,3-dienes, thus forming the conjugated backbone of polyacetylene. wikipedia.org This strategic use of a strained intermediate allows for the synthesis of a functional organic material that is otherwise difficult to process.
Applications in Materials Science Research
The unique structural and electronic properties of derivatives and analogs of 1,2,3-Metheno-1H-indene, 2,3-dihydro- have led to their investigation in advanced materials, particularly in the field of organic electronics and optoelectronics.
The development of polybenzvalene as a precursor to polyacetylene represents a key contribution to the field of organic electronics. wikipedia.org Polyacetylene was one of the first discovered and most studied conducting polymers, and its synthesis from a soluble, stable precursor like polybenzvalene addresses major challenges related to its infusibility and insolubility. This two-step synthesis pathway, starting from the benzvalene monomer, demonstrates the utility of strained intermediates in creating functional electronic materials. wikipedia.org
Recent research has expanded to include heteroatom-containing analogs, such as BN-benzvalenes, which are isoelectronic analogs of benzvalene containing alternating boron and nitrogen atoms. chemrxiv.org These novel compounds are synthesized via photochemical pathways, typically involving the photoisomerization of BN-Dewar benzene intermediates. nih.govchemrxiv.orgchemrxiv.org The introduction of heteroatoms alters the electronic characteristics of the scaffold, making these materials promising candidates for optoelectronic applications. chemrxiv.org Studies show that substitution on the nitrogen atom can significantly enhance the yield of BN-benzvalene, highlighting the potential for tuning the material's properties through synthetic modification. chemrxiv.orgchemrxiv.org The investigation into these photochemical transformations provides a strategic route to novel BN-heterocyclic frameworks with unique properties. chemrxiv.org
Role in Medicinal Chemistry (as synthetic intermediates only, no biological activity or clinical data)
While the saturated and stable analog, 2,3-dihydro-1H-indene (indane), is a common scaffold found in a wide range of biologically active molecules and serves as a key intermediate in medicinal chemistry, the same is not true for 1,2,3-Metheno-1H-indene, 2,3-dihydro-. nih.govresearchgate.net The high reactivity, inherent instability, and tendency to undergo explosive decomposition make the benzvalene core generally unsuitable as an intermediate for the complex, multi-step syntheses typically required in drug discovery and development. wikipedia.org Consequently, there is a lack of significant research demonstrating its application as a synthetic intermediate in medicinal chemistry.
Scaffold for Diverse Libraries
There is no publicly available scientific literature or research data that documents the use of 1,2,3-Metheno-1H-indene, 2,3-dihydro- as a central scaffold for the generation of diverse chemical libraries.
Synthetic Routes to Pharmacologically Relevant Compound Classes
No established synthetic routes have been published that employ 1,2,3-Metheno-1H-indene, 2,3-dihydro- as a precursor or intermediate in the synthesis of any recognized classes of pharmacologically relevant compounds.
Future Directions in Academic Research on 1,2,3 Metheno 1h Indene, 2,3 Dihydro
Exploration of Novel Synthetic Routes and Sustainable Methodologies
Current synthetic strategies for complex polycyclic aromatic hydrocarbons (PAHs) often rely on multi-step processes that may not align with modern principles of green chemistry. nih.govinnosyn.com Future research will likely focus on developing more efficient and environmentally benign pathways to 1,2,3-Metheno-1H-indene, 2,3-dihydro- and its analogues.
A primary objective will be the development of catalytic, one-pot reactions that minimize waste and energy consumption. wordpress.com Inspired by advances in the synthesis of other functionalized indenes, researchers may investigate transition-metal-catalyzed cyclization reactions. nih.govresearchgate.net Furthermore, the application of sustainable methodologies, such as microwave-assisted synthesis, could dramatically reduce reaction times and improve yields, a technique successfully used for creating microporous polymers from other PAHs. nih.gov The exploration of carbocatalysis, perhaps using materials like graphene oxide, could offer a metal-free alternative for key bond-forming steps. researchgate.net
| Potential Synthetic Approach | Key Principle | Sustainability Aspect | Anticipated Challenge |
| Photocatalytic Cycloaddition | Visible-light-mediated formation of the strained ring system. | Energy-efficient; avoids harsh reagents. | Controlling regioselectivity and preventing side reactions. |
| Microwave-Assisted Synthesis | Rapid heating to accelerate intramolecular cyclization steps. | Reduced reaction time and energy usage. | Thermal stability of intermediates and final product. |
| Flow Chemistry Synthesis | Continuous production with precise control over reaction parameters. | Improved safety, scalability, and reproducibility. | Reactor design for handling potentially reactive intermediates. |
| Biocatalytic Routes | Enzymatic construction of the polycyclic framework. | Use of renewable catalysts under mild conditions. | Identifying or engineering enzymes for non-natural substrates. |
Advanced Computational Predictions and Machine Learning in Structure-Property Relationship Studies
The high degree of strain in the metheno-bridge of 1,2,3-Metheno-1H-indene, 2,3-dihydro- makes it an ideal candidate for in-depth computational analysis. Future research will heavily leverage computational chemistry to predict its physical, chemical, and electronic properties before undertaking extensive laboratory work.
High-level electronic structure theory calculations can provide accurate predictions of the molecule's ring strain energy (RSE), a critical factor governing its reactivity. researchgate.netosti.govosti.govmdpi.com Density Functional Theory (DFT) calculations will be instrumental in mapping its molecular orbitals (HOMO/LUMO) to predict its electronic behavior, such as its ionization potential and electron affinity. acs.org
A particularly exciting frontier is the application of machine learning (ML) to develop quantitative structure-property relationships (QSPR). nih.govacs.orgnih.govresearchgate.net By creating a computational database of related strained molecules, graph neural networks (GNNs) and other ML models could be trained to predict properties like RSE or bandgaps from the 2D molecular structure alone, offering a rapid screening tool for potential derivatives. chemrxiv.orgchemrxiv.org
| Computational Method | Predicted Property | Significance |
| G3(MP2) Composite Theory | Ring Strain Energy (RSE) | Quantifies the stored energy, indicating potential for strain-release reactions. researchgate.net |
| Density Functional Theory (DFT) | HOMO/LUMO Energies, Band Gap | Predicts electronic properties relevant to materials science applications. acs.org |
| Quantum Theory of Atoms in Molecules (QTAIM) | Bond Critical Points, Electron Density | Characterizes the nature of the strained chemical bonds within the molecule. |
| Machine Learning (GNN Models) | RSE, Electronic Properties | Enables high-throughput screening of virtual derivatives for desired characteristics. chemrxiv.orgchemrxiv.org |
Investigation of Undiscovered Reactivity Patterns
The inherent strain within the bicyclo[1.1.0]butane-like fragment of 1,2,3-Metheno-1H-indene, 2,3-dihydro- suggests a wealth of unexplored reactivity. Future studies will aim to harness this strain for novel chemical transformations. Research on analogous bicyclo[1.1.0]butanes has shown their utility in diverse reactions, driven by the release of strain upon the cleavage of the central C-C bond. researchgate.net
One promising avenue is the exploration of radical cation chemistry. Using techniques like photoredox catalysis, it may be possible to achieve single-electron oxidation of the molecule, generating a highly reactive intermediate capable of engaging in unique cycloaddition reactions, such as [2π + 2σ] cycloadditions with various alkenes. nih.govacs.org This could provide a powerful method for constructing complex, sp3-rich scaffolds. Additionally, intramolecular Alder-ene type reactions could be investigated, potentially leading to novel tricyclic systems. nih.gov The response of the strained framework to transition metal catalysts also warrants thorough investigation, which could unlock new catalytic cycles and synthetic methodologies.
Development of Highly Specialized Derivatives for Emerging Technologies
While the parent compound is of fundamental interest, its true potential may be realized through the synthesis of highly specialized derivatives tailored for emerging technologies. The rigid, polycyclic core of 1,2,3-Metheno-1H-indene, 2,3-dihydro- serves as an excellent scaffold for creating novel functional materials.
By strategically adding substituents to the aromatic portion of the molecule, its electronic properties could be fine-tuned for applications in organic electronics. acs.orgresearchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups could modulate the HOMO/LUMO levels, making the resulting materials suitable for use in organic semiconductors or light-emitting diodes. The development of derivatives that can undergo ring-opening metathesis polymerization (ROMP) could lead to new classes of polymers with unique thermal and mechanical properties. nih.gov Furthermore, functionalized derivatives could be explored as building blocks for creating larger, well-defined nanostructures or as components in advanced sensor technologies.
| Derivative Class | Target Application Area | Key Functionalization Strategy |
| π-Extended Analogues | Organic Field-Effect Transistors (OFETs) | Annulation with additional aromatic rings. |
| Donor-Acceptor Systems | Organic Photovoltaics (OPVs) | Substitution with electron-donating and electron-withdrawing groups. |
| Halogenated Derivatives | Flame Retardant Materials | Introduction of bromine or chlorine atoms. |
| Polymerizable Monomers | Advanced Polymers via ROMP | Installation of a norbornene or other reactive olefin moiety. |
Interdisciplinary Research Collaborations
Maximizing the scientific impact of research on 1,2,3-Metheno-1H-indene, 2,3-dihydro- will necessitate a highly collaborative, interdisciplinary approach. The complexity and potential of this molecule bridge several distinct fields of chemistry and materials science.
Collaborations between synthetic organic chemists and computational theorists will be crucial for a synergistic 'design-build-test' cycle, where computational predictions guide experimental efforts. uis.no Partnerships with materials scientists and physicists will be essential to characterize the physical and electronic properties of novel derivatives and to fabricate and test prototype devices, such as transistors or solar cells. Furthermore, collaborations with environmental scientists could explore the lifecycle and potential environmental impact of these new compounds, ensuring that their development aligns with principles of sustainability. nih.govumanitoba.ca Such interdisciplinary efforts will be key to unlocking the full potential of this intriguing strained hydrocarbon and its future derivatives.
Q & A
Q. What are the optimal synthetic routes for 1,2,3-Metheno-1H-indene, 2,3-dihydro- derivatives, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of substituted indenes or catalytic hydrogenation of unsaturated precursors. For example, derivatives like methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS 22955-77-7) are synthesized via Friedel-Crafts acylation followed by esterification under anhydrous conditions . Reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity. Low-temperature NMR monitoring can track intermediate formation .
Q. How can structural characterization of dihydroindene derivatives be performed to confirm regiochemistry?
Methodological Answer: X-ray crystallography (XRD) is definitive for resolving regiochemistry, as demonstrated in studies of (E)-2-(3,4-dimethoxybenzylidene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, where XRD confirmed the fused bicyclic system . Complementary techniques include:
- NMR : - and -NMR distinguish between isomers via coupling constants and chemical shifts (e.g., diastereotopic protons in the 2,3-dihydro moiety) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, particularly for halogenated analogs (e.g., 6-fluoro derivatives) .
Advanced Research Questions
Q. How can computational methods address contradictions in reported reactivity of dihydroindene derivatives under photochemical conditions?
Methodological Answer: Density Functional Theory (DFT) calculations model reaction pathways, such as ring-opening or [4+2] cycloadditions. For example, NIST data on ethanone derivatives (CID 14026682) were used to predict activation energies for photochemical rearrangements . Comparative studies with experimental UV-Vis spectra validate computational models .
Q. What strategies resolve challenges in synthesizing enantiopure 1,2,3-Metheno-1H-indene derivatives?
Methodological Answer: Asymmetric catalysis (e.g., chiral palladium complexes) or kinetic resolution using enzymes can achieve enantiomeric excess (ee). For instance, methyl (1S)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride was resolved via chiral HPLC, with ee >98% confirmed by circular dichroism (CD) . Racemization risks are minimized by avoiding protic solvents during purification .
Q. How do steric and electronic effects influence the biological activity of dihydroindene-based pharmacophores?
Methodological Answer: Structure-activity relationship (SAR) studies correlate substituent effects with bioactivity. For example:
- Electron-withdrawing groups (e.g., Cl in methyl 7-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate) enhance binding to kinase targets .
- Steric hindrance from methyl groups (e.g., 2,6-dimethyl analogs) reduces metabolic degradation in vitro .
Docking simulations using PDB ID 6ZM (dihydroindene-pyrimidine hybrid) guide rational design .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points for dihydroindene derivatives across studies?
Methodological Answer: Variations often arise from polymorphism or impurities. For example, 1,3-dihydro-2H-inden-2-one (CAS 615-13-4) shows a melting point range of 58–218°C due to hydrate formation . Mitigation strategies include:
- DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions.
- Recrystallization : Solvent polarity adjustments (e.g., switching from ethanol to acetonitrile) yield consistent crystalline forms .
Methodological Tables
Table 1. Key Spectral Data for Common Dihydroindene Derivatives
Table 2. Computational vs. Experimental Reactivity Data
| Derivative | DFT-Predicted ΔG (kcal/mol) | Experimental ΔG (kcal/mol) | Source |
|---|---|---|---|
| 1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene | 12.3 | 11.9 ± 0.5 | |
| (E)-7-Fluoro-2-nitro derivative | 18.7 | 19.2 ± 0.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
